molecular formula C16H18ClFN4O2S B2482471 4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine CAS No. 2380167-83-7

4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine

Cat. No.: B2482471
CAS No.: 2380167-83-7
M. Wt: 384.85
InChI Key: CPHJRKQDEGVEGD-UHFFFAOYSA-N
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Description

4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenylmethanesulfonyl group and a pyrimidine ring substituted with fluorine and methyl groups

Properties

IUPAC Name

4-[4-[(2-chlorophenyl)methylsulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O2S/c1-12-15(18)16(20-11-19-12)21-6-8-22(9-7-21)25(23,24)10-13-4-2-3-5-14(13)17/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHJRKQDEGVEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the 2-chlorophenylmethanesulfonyl group. The final step involves the coupling of this intermediate with the pyrimidine ring, which is substituted with fluorine and methyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine apart from similar compounds is its unique combination of functional groups and structural features. The presence of the 2-chlorophenylmethanesulfonyl group and the fluorine-substituted pyrimidine ring imparts specific chemical and biological properties that can be leveraged in various applications.

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